molecular formula C11H15NO2 B14709025 3-hydroxy-N,N-dimethyl-3-phenylpropanamide CAS No. 20428-66-4

3-hydroxy-N,N-dimethyl-3-phenylpropanamide

Katalognummer: B14709025
CAS-Nummer: 20428-66-4
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: CQWVIYNXERABOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide generally involves multiple steps. One common method includes the reaction of benzylamine with formaldehyde and formic acid, followed by a reduction step . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-N,N-dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with various enzymes and receptors. These interactions can influence biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-hydroxy-N,N-dimethyl-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two methyl groups on the nitrogen atom can affect its steric and electronic properties, making it distinct from similar compounds .

Eigenschaften

CAS-Nummer

20428-66-4

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-hydroxy-N,N-dimethyl-3-phenylpropanamide

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3

InChI-Schlüssel

CQWVIYNXERABOO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.